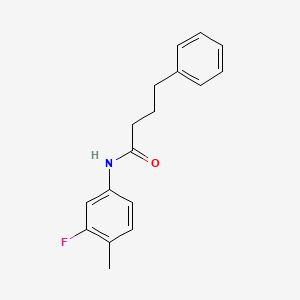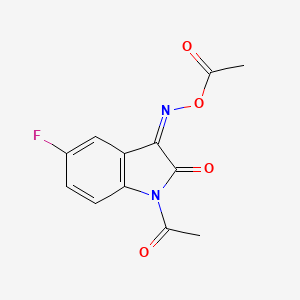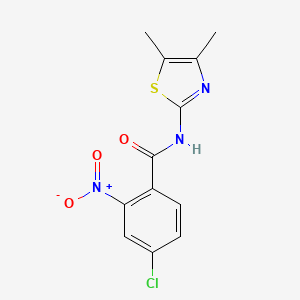![molecular formula C18H19ClFNO2 B5702755 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide, commonly known as 'Fenofibrate', is a synthetic fibric acid derivative that is widely used in the treatment of hyperlipidemia and dyslipidemia. Fenofibrate is a potent lipid-modifying agent that lowers triglycerides and increases high-density lipoprotein (HDL) cholesterol levels in the blood. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various cardiovascular and metabolic diseases.
Wirkmechanismus
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a decrease in circulating triglyceride levels and an increase in 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide cholesterol levels.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a wide range of biochemical and physiological effects, including:
- Decreased circulating triglyceride levels
- Increased 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide cholesterol levels
- Decreased low-density lipoprotein (LDL) cholesterol levels
- Increased fatty acid oxidation
- Decreased inflammation
- Increased insulin sensitivity
- Decreased oxidative stress
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibrate is a widely used lipid-modifying agent that has been extensively studied in both in vitro and in vivo experiments. Its lipid-lowering effects make it a valuable tool for studying the role of lipids in various disease states, while its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various cardiovascular and metabolic diseases. However, like all drugs, Fenofibrate has its limitations and should be used with caution in certain populations, such as those with liver or kidney disease.
Zukünftige Richtungen
There are several future directions for research on Fenofibrate, including:
- Further investigation of its anti-inflammatory and antioxidant properties and their potential therapeutic implications
- Exploration of its effects on other metabolic pathways, such as glucose metabolism and insulin signaling
- Development of new formulations and delivery methods to improve its efficacy and reduce side effects
- Investigation of its potential as a treatment for other diseases, such as non-alcoholic fatty liver disease and Alzheimer's disease.
Synthesemethoden
Fenofibrate can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 4-fluorobenzyl cyanide to form 4-chlorophenyl 4-fluorobenzyl ether. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, Fenofibrate.
Wissenschaftliche Forschungsanwendungen
Fenofibrate has been extensively studied for its therapeutic potential in the treatment of various cardiovascular and metabolic diseases, including hyperlipidemia, dyslipidemia, atherosclerosis, and diabetes. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on cardiovascular and metabolic health.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-18(2,23-16-9-5-14(19)6-10-16)17(22)21-12-11-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWHOOBWCBHEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)
![3-[5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-3-(4-bromophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5702713.png)
![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)

![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)

![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)
![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)